2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the cyclopenta[b]pyridine family
Preparation Methods
The synthesis of 2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the desired cyclopenta[b]pyridine structure .
Chemical Reactions Analysis
2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases, which are important targets in cancer therapy.
Biological Studies: It has been used as a fluorescent probe in biological imaging due to its unique structural properties.
Materials Science: The compound’s derivatives are being explored for their use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other cyclopenta[b]pyridine derivatives, such as:
- 2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
- 2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11ClN2/c1-2-7-8-4-3-5-10(8)14-11(12)9(7)6-13/h2-5H2,1H3 |
InChI Key |
BJDIEVJUZXTLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1CCC2)Cl)C#N |
Origin of Product |
United States |
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